molecular formula C12H14N2OS B2797496 N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide CAS No. 1333990-09-2

N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide

Cat. No. B2797496
CAS RN: 1333990-09-2
M. Wt: 234.32
InChI Key: SOYVUONMLSZWSQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been researched for its potential use in treating various types of cancer. This compound has shown promising results in pre-clinical studies and has garnered interest from the scientific community for its potential therapeutic applications.

Mechanism of Action

TAK-659 is a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which plays a crucial role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 disrupts the signaling cascade that leads to cancer cell proliferation and survival. Additionally, TAK-659 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In pre-clinical studies, TAK-659 has demonstrated efficacy in reducing tumor growth and increasing survival rates in animal models of cancer. Additionally, TAK-659 has been shown to have minimal toxicity in non-cancerous cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. Additionally, TAK-659 has shown efficacy in pre-clinical studies, indicating its potential as a therapeutic agent. However, one limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

Further research is needed to determine the safety and efficacy of TAK-659 in clinical trials. Additionally, studies are needed to investigate the potential use of TAK-659 in combination with other therapies, as well as its potential use in other types of cancer. Further optimization of the synthesis method may also be necessary to improve the yield and solubility of TAK-659.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 5-bromo-2-methylthiobenzamide with potassium cyanide, followed by the reaction of the resulting product with 2-chloro-N,N-dimethylacetamide. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. Pre-clinical studies have shown that TAK-659 inhibits the activity of several signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) pathway and the NF-κB pathway.

properties

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-4-5-10(16-3)8-11(9)12(15)14(2)7-6-13/h4-5,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYVUONMLSZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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